N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride is a chemical compound with the molecular formula C22H48ClN3O. It is an amide derivative of stearic acid, featuring a long hydrocarbon chain and a polar head group containing amino functionalities. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride typically involves the reaction of stearic acid with diethylenetriamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as xylene. The process involves the formation of an amide bond between the carboxyl group of stearic acid and the amine group of diethylenetriamine. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of growth media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms. The amino groups in the compound can also interact with specific molecular targets, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)stearamide: Similar structure but lacks the additional aminoethyl group.
N-(2-Hydroxyethyl)stearamide: Contains a hydroxyethyl group instead of an aminoethyl group.
N-(2-((2-Hydroxyethyl)amino)ethyl)stearamide: Similar structure with a hydroxyethyl group in place of one aminoethyl group.
Uniqueness
N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride is unique due to its dual aminoethyl groups, which enhance its surfactant properties and make it more effective in applications requiring strong emulsifying and solubilizing agents. Its hydrochloride form also improves its solubility in aqueous solutions, making it more versatile for various applications.
Properties
CAS No. |
94266-18-9 |
---|---|
Molecular Formula |
C22H48ClN3O |
Molecular Weight |
406.1 g/mol |
IUPAC Name |
N-[2-(2-aminoethylamino)ethyl]octadecanamide;hydrochloride |
InChI |
InChI=1S/C22H47N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;/h24H,2-21,23H2,1H3,(H,25,26);1H |
InChI Key |
BOBAFODJAVWYNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.